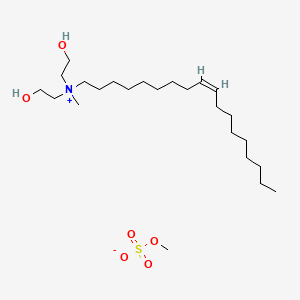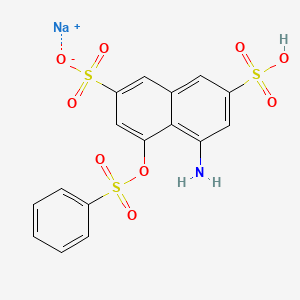
Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C10H25NO6S and a molecular weight of 287.3736 . It is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylbis(2-hydroxyethyl)ammonium ethyl sulphate typically involves the reaction of diethylamine with ethylene oxide, followed by the addition of ethyl sulphate. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under optimized conditions. The process may involve continuous monitoring and adjustments to maintain the quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .
Scientific Research Applications
Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethylbis(2-hydroxyethyl)ammonium ethyl sulphate involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl(2-hydroxyethyl)amine
- Bis(2-hydroxyethyl)ammonium ethyl sulphate
- Diethylammonium ethyl sulphate
Uniqueness
Diethylbis(2-hydroxyethyl)ammonium ethyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise control over chemical reactions is required.
Properties
CAS No. |
94213-20-4 |
|---|---|
Molecular Formula |
C10H25NO6S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
diethyl-bis(2-hydroxyethyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C8H20NO2.C2H6O4S/c1-3-9(4-2,5-7-10)6-8-11;1-2-6-7(3,4)5/h10-11H,3-8H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
FYAFAKJTJQQWFJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


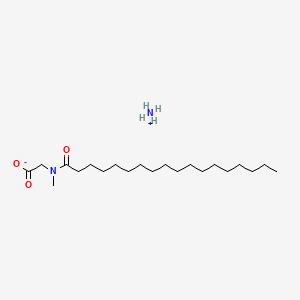
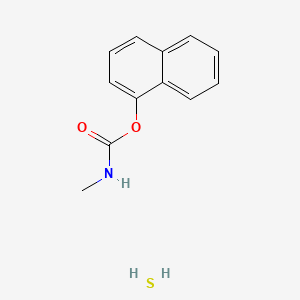


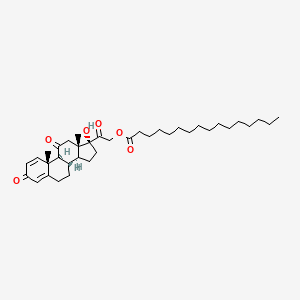
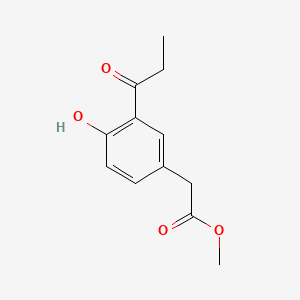


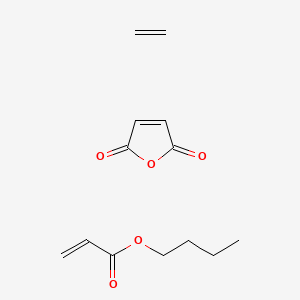
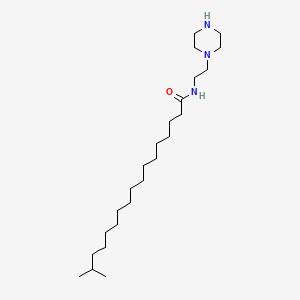
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
